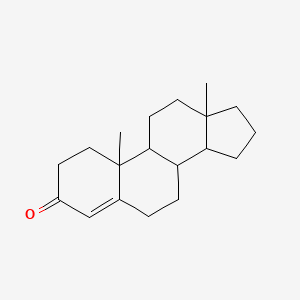![molecular formula C16H17ClN4O4S B11994984 7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)
7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-CL-BENZYL)8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C16H17ClN4O4S and a molecular weight of 396.855 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CL-BENZYL)8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This is achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the benzyl and dihydroxypropyl groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like benzyl chloride and dihydroxypropyl thiol.
Final modifications: The final steps involve methylation and chlorination to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-CL-BENZYL)8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzyl chloride, dihydroxypropyl thiol.
Major Products Formed
Applications De Recherche Scientifique
7-(2-CL-BENZYL)8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 7-(2-CL-BENZYL)8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6-dione
- 7-benzyl-8-[(2,3-dihydroxypropyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-(2-CL-BENZYL)8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the 2-chlorobenzyl group, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C16H17ClN4O4S |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
7-[(2-chlorophenyl)methyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H17ClN4O4S/c1-20-13-12(14(24)19-15(20)25)21(6-9-4-2-3-5-11(9)17)16(18-13)26-8-10(23)7-22/h2-5,10,22-23H,6-8H2,1H3,(H,19,24,25) |
Clé InChI |
SGTIFNOUZGINCE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CO)O)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)
![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)

![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)
![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)

![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)

![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)


